2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4,5-tribromo-2-methoxyphenyl)acetamide
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Overview
Description
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4,5-tribromo-2-methoxyphenyl)acetamide is a complex organic compound that features a triazole ring and a tribromo-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4,5-tribromo-2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate precursors such as hydrazine derivatives with carbon disulfide or other suitable reagents.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazole ring.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the triazole-thiol intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Introduction of the Tribromo-Methoxyphenyl Group: The final step involves the bromination of the methoxyphenyl group using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide linkage, potentially leading to ring opening or amine formation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the brominated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine for electrophilic substitution are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s triazole ring is known for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It can be used in the development of coordination polymers and luminescent materials.
Industrial Chemistry: The compound can serve as a precursor for various functional materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4,5-tribromo-2-methoxyphenyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions and proteins, altering their function and leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar triazole structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4,5-tribromo-2-methoxyphenyl)acetamide is unique due to the combination of its triazole ring with a tribromo-methoxyphenyl group, which imparts distinct chemical and biological properties not found in other triazole derivatives.
Properties
Molecular Formula |
C15H17Br3N4O2S |
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Molecular Weight |
557.1 g/mol |
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4,5-tribromo-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H17Br3N4O2S/c1-3-4-5-10-20-15(22-21-10)25-7-11(23)19-9-6-8(16)12(17)13(18)14(9)24-2/h6H,3-5,7H2,1-2H3,(H,19,23)(H,20,21,22) |
InChI Key |
WRUYQLARBOHHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)NC2=CC(=C(C(=C2OC)Br)Br)Br |
Origin of Product |
United States |
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